molecular formula C9H10BrNO2 B1272018 3-Bromo-l-phenylalanine CAS No. 82311-69-1

3-Bromo-l-phenylalanine

Cat. No. B1272018
CAS RN: 82311-69-1
M. Wt: 244.08 g/mol
InChI Key: GDMOHOYNMWWBAU-QMMMGPOBSA-N
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Description

3-Bromo-l-phenylalanine is a brominated derivative of the essential amino acid phenylalanine. It is of interest in the field of biochemistry and medicinal chemistry due to its potential role as an inhibitor of phenylalanine ammonia-lyase, an enzyme involved in the biosynthesis of phenylpropanoids and related compounds. This inhibition is significant for studying enzyme structure and function, as well as for potential therapeutic applications .

Synthesis Analysis

The synthesis of labeled phenylalanine derivatives, such as l-[3-13C]phenylalanine, involves the use of [13C]carbon monoxide to prepare [α-13C]benzyl bromides through palladium-catalyzed carboalkoxylation of aryl halides. The asymmetric carbon is introduced by diastereoselective alkylation, followed by several steps including ethanolysis, deprotection, hydrogenolysis, and acid hydrolysis to yield the final product with high optical purity . Although not directly synthesizing 3-Bromo-l-phenylalanine, these methods highlight the complexity and precision required in synthesizing brominated amino acid derivatives.

Molecular Structure Analysis

The molecular structure of 3-Bromo-l-phenylalanine would consist of a phenyl ring substituted with a bromine atom at the meta position relative to the amino acid functionality. The presence of the bromine atom is likely to influence the electronic properties of the aromatic ring and could affect the reactivity of the compound. The absolute configurations of related amino acid derivatives have been determined through crystallographic analysis, which is crucial for understanding the stereochemistry and its implications on biological activity .

Chemical Reactions Analysis

3-Bromo-l-phenylalanine can act as an inhibitor of phenylalanine ammonia-lyase, indicating that it can participate in biochemical reactions where it competes with the natural substrate of the enzyme. The presence of the bromine atom may also allow for further chemical modifications, such as nucleophilic substitution reactions, which could be utilized in the synthesis of more complex molecules or in the modification of peptides and proteins .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-l-phenylalanine would be influenced by the presence of the bromine atom. This could include changes in solubility, melting point, and reactivity compared to phenylalanine. The impact of substituents on the phenyl ring has been shown to affect the conformation and crystal packing of diastereoisomeric peptides, which could be extrapolated to the properties of 3-Bromo-l-phenylalanine . Additionally, the supplementation of phenylalanine in broiler diets has been studied for its protective effects against toxins, suggesting that derivatives like 3-Bromo-l-phenylalanine could also have significant biological effects .

Scientific Research Applications

Biosynthesis and Metabolic Utilization

  • Phenylalanine in E. coli Biosynthesis : A study by (Ding et al., 2016) showed that increasing specific enzymes in the shikimate pathway of E. coli significantly increases phenylalanine yield. This pathway is crucial for phenylalanine biosynthesis.

  • Phenylalanine in Conifer Trees : Phenylalanine plays a central role in conifer trees, serving as a precursor for compounds like lignin. This aspect was reviewed in-depth by (Pascual et al., 2016), highlighting its importance in plant growth and defense.

Analytical and Diagnostic Applications

  • Electrochemical Sensors for Phenylalanine : An article by (Dinu & Apetrei, 2020) discussed the development of electrochemical sensors and biosensors for phenylalanine detection, which is vital for diagnosing conditions like phenylketonuria.

Inhibitory and Enzymatic Roles

  • Phenylalanine Ammonia-Lyase Inhibitors : Research by (Miziak et al., 2007) focused on synthesizing derivatives of phenylalanine to inhibit phenylalanine ammonia-lyase, an enzyme crucial in plant metabolism.

Biotechnological and Therapeutic Applications

  • Protein Labeling with Phenylalanine Derivatives : A study by (Tuley et al., 2014) demonstrated the use of a phenylalanine derivative for rapid and site-specific protein labeling, which has potential applications in biotechnology and research.

  • Enzymatic Stereoinversion for Drug Precursors : In a study by (Khorsand et al., 2017), the stereoinversion of D-para-bromophenylalanine was achieved using enzymes, suggesting a method for producing enantiomerically pure compounds for pharmaceutical use.

Safety And Hazards

3-Bromo-L-phenylalanine is classified under the GHS07 hazard class . It has hazard statements H315, H319, H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

(2S)-2-amino-3-(3-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMOHOYNMWWBAU-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376126
Record name 3-bromo-l-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-l-phenylalanine

CAS RN

82311-69-1
Record name 3-bromo-l-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-L-phenylalanine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
I Rowles, B Groenendaal, B Binay, KJ Malone… - Tetrahedron, 2016 - Elsevier
Phenylalanine ammonia lyase (PAL) catalyses the reversible non-oxidative deamination of phenylalanine to trans-cinnamic acid and ammonia. Analogues of l-phenylalanine are …
Number of citations: 38 www.sciencedirect.com
NA Bindman, SC Bobeica, WR Liu… - Journal of the …, 2015 - ACS Publications
… than Lys, we next investigated a mutant form of PylRS (mut-PylRS) that can load analogues of the amino acids Phe and Tyr onto tRNA CUA Pyl , including 3-bromo-l-phenylalanine (H-…
Number of citations: 45 pubs.acs.org
G Eom, S Kim - Molecules, 2018 - mdpi.com
Proteases have evolved to mediate the hydrolysis of peptide bonds but may perform transpeptidation in the presence of a proper nucleophilic molecule that can effectively compete with …
Number of citations: 1 www.mdpi.com
S Ahn, AW Kahsai, B Pani, QT Wang… - Proceedings of the …, 2017 - National Acad Sciences
… manner analogous to compound 15, except in the first step in Scheme S1, the intermediate Fmoc-3-l-phenylalanine (1 g, 2.6 mmol) was used instead of Fmoc-3-bromo-l-phenylalanine. …
Number of citations: 121 www.pnas.org
R Tamatam, D Shin - Pharmaceuticals, 2023 - mdpi.com
… The total synthesis of Lifitegrast is carried out in 10 steps, starting from the commercially available chiral substrate 3-bromo-l-phenylalanine (A 1 ). Lifitegrast is obtained in 88% yield (…
Number of citations: 4 www.mdpi.com
C Lindgren, M Tyagi, J Viljanen, J Toms… - Journal of Medicinal …, 2018 - ACS Publications
… (19a) The unnatural amino acids Fmoc-3-fluoro-l-phenylalanine and Fmoc-3-bromo-l-phenylalanine were purchased from ChemPep Inc., Fmoc-3-(3-benzothienyl)-l-alanine and Fmoc-3…
Number of citations: 3 pubs.acs.org
NA Bindman - 2014 - search.proquest.com
Recent genome sequencing efforts have revealed that a common biosynthetic route to peptide natural products involves ribosomally synthesized and posttranslationally modified …
Number of citations: 2 search.proquest.com
AC Flick, HX Ding, CA Leverett, SJ Fink… - Journal of Medicinal …, 2018 - ACS Publications
… The most likely synthetic approach capable of delivering lifitegrast on scale is described in Scheme 34 beginning with commercial 3-bromo-l-phenylalanine (174) as the starting material…
Number of citations: 48 pubs.acs.org
NA Jungmann, RD Süssmuth - 2017
Number of citations: 1

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